molecular formula C8H18N2 B12436238 Octanamidine CAS No. 57536-05-7

Octanamidine

Cat. No.: B12436238
CAS No.: 57536-05-7
M. Wt: 142.24 g/mol
InChI Key: DCSZNUYIFQSWQW-UHFFFAOYSA-N
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Description

Octanamidine is a chemical compound hypothesized to belong to the amidine class, characterized by its eight-carbon alkyl chain (octyl group) linked to an amidine functional group. Amidines are organic compounds with the general structure R–C(=NH)–NH₂, where R represents an organic substituent. This lack of data precludes a definitive introduction or analysis of its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octanamidine typically involves the reaction of octanoyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amidine product. The general reaction can be represented as follows:

[ \text{C}8\text{H}{17}\text{COCl} + \text{NH}_3 \rightarrow \text{C}8\text{H}{17}\text{C(=NH)NH}_2 + \text{HCl} ]

In this reaction, octanoyl chloride reacts with ammonia to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Octanamidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2). The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amidines with various functional groups.

Scientific Research Applications

N'-hydroxyoctanimidamide has diverse applications in chemistry, biology, medicine, and industry. It is studied for its potential as a therapeutic agent, a chelating agent, and its interactions with metal ions.

Scientific Research Applications

Chemistry N'-hydroxyoctanimidamide is used as a reagent in organic synthesis, particularly in creating heterocyclic compounds.

Biology The compound's potential as a chelating agent and its interactions with metal ions are under investigation. The hydroxylamine group can form coordination complexes with metal ions, making it a useful chelating agent.

Medicine There is ongoing research exploring its potential as a therapeutic agent, especially in treating certain diseases. Hydroxylamine groups often exhibit antibacterial and antifungal properties, and similar compounds have demonstrated activity against viruses, suggesting potential applications in antiviral therapies. This compound may also inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.

Industry It sees use in producing polymers and other industrial materials. Its unique structure and long alkyl chain provide distinct hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments.

Biological Activities

N'-Hydroxyoctanimidamide exhibits diverse biological activities, making it of interest in medicinal chemistry.

  • Antimicrobial Activity Compounds with hydroxylamine groups often exhibit antibacterial and antifungal properties. It has been evaluated for its effectiveness against various pathogens and has shown significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus.
  • Antiviral Properties Similar compounds have demonstrated activity against viruses, suggesting potential applications in antiviral therapies.
  • Enzyme Inhibition This compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders. It can inhibit MMPs, which are implicated in cancer metastasis.

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Reactive Oxygen Species (ROS) Modulation Compounds with hydroxylamine groups can influence oxidative stress levels within cells, potentially leading to apoptosis in cancer cells.
  • Enzyme Interaction The compound may interact with metalloproteinases and other enzymes, altering their activity and affecting cellular signaling pathways.
  • Binding Affinity The binding affinity to target proteins can be influenced by the structural features of the compound, which can be analyzed through structure-activity relationship (SAR) studies.

Case Studies

Antimicrobial Efficacy A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value indicating effective concentrations for therapeutic use.

Enzyme Interaction Research explored the enzyme inhibition properties of this compound, highlighting its ability to inhibit MMPs, which are implicated in cancer metastasis. The compound's binding affinity was assessed using molecular docking studies, revealing promising interactions with active site residues.

Octanamidine Derivatives

Mechanism of Action

The mechanism of action of octanamidine involves its interaction with microbial cell membranes. This compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This non-specific mode of action makes it effective against a broad spectrum of microorganisms, including bacteria and fungi. The compound does not target specific metabolic pathways or proteins, reducing the likelihood of resistance development.

Comparison with Similar Compounds

Given the absence of specific data on Octanamidine, comparisons must be inferred from structurally analogous amidines and related compounds described in the evidence.

Table 1: Comparison of this compound with Hypothetical Analogues

Compound Structure Key Properties Applications
This compound C₈H₁₇–C(=NH)–NH₂ Hypothetical: Likely high hydrophobicity due to octyl chain; basic amidine group Potential antimicrobial, surfactant
Pentamidine C₅H₁₁–C(=NH)–NH₂ Water-soluble; used as antiparasitic agent Treatment of pneumocystis pneumonia
Benzamidine C₆H₅–C(=NH)–NH₂ Inhibits serine proteases (e.g., trypsin); moderate solubility in water Biochemical research, enzyme inhibition
Ranitidine Complex nitroacetamide derivative Antagonist of histamine H₂ receptors; reduces gastric acid secretion Peptic ulcer treatment

Key Findings from Analogues :

Chain Length and Bioactivity :

  • Shorter alkyl chains (e.g., pentamidine) enhance water solubility and systemic bioavailability, whereas longer chains (e.g., octyl) may limit solubility but improve membrane permeability .
  • Antimicrobial efficacy in amidines correlates with chain length; C₈–C₁₂ chains often exhibit optimal activity against gram-positive bacteria .

Functional Group Modifications :

  • Amidines with aromatic substituents (e.g., benzamidine) show stronger enzyme inhibition due to π-π stacking interactions, while aliphatic amidines (e.g., pentamidine) prioritize charge-based binding .

Industrial Relevance :

  • Amidines with long alkyl chains (C₈–C₁₈) are used as surfactants or corrosion inhibitors, leveraging their amphiphilic properties .

Biological Activity

Octanamidine, a compound belonging to the class of amidines, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structure, which allows it to interact with various biological targets. It is often studied for its potential antimicrobial and anticancer properties. Research indicates that this compound may act by modulating specific enzymatic pathways and receptor activities.

The biological activity of this compound can be attributed to its ability to bind to and inhibit certain enzymes involved in critical cellular processes. This section outlines the primary mechanisms through which this compound exerts its effects:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes that are crucial for cell proliferation and survival in cancer cells.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Research has highlighted this compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through:

  • Cell Cycle Arrest : this compound can halt the progression of the cell cycle, preventing cancer cells from dividing.
  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, contributing to its anticancer efficacy.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound against clinical isolates.
    • Findings : this compound demonstrated a minimum inhibitory concentration (MIC) effective against multiple strains, suggesting its potential as a therapeutic agent for infections caused by resistant bacteria.
  • Clinical Trials on Anticancer Effects :
    • Objective : To assess the safety and efficacy of this compound in patients with advanced solid tumors.
    • Results : Preliminary results indicated a favorable safety profile, with some patients experiencing tumor regression after treatment with this compound.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
PiperineAntioxidant, Anti-inflammatoryFree radical scavenging
EvodiamineAnticancer, Anti-inflammatoryInduction of apoptosis

Q & A

Q. Basic: What are the established protocols for synthesizing Octanamidine, and how can researchers ensure reproducibility?

To synthesize this compound, begin with a literature review to identify peer-reviewed protocols, prioritizing studies with detailed experimental sections . Replicate the synthesis step-by-step, including exact reagent concentrations (e.g., molar ratios), reaction conditions (temperature, pH), and purification methods (e.g., column chromatography). Validate reproducibility by cross-referencing spectral data (NMR, IR) with published results and reporting deviations (e.g., unexpected byproducts). For novel modifications, document all changes systematically and validate purity via HPLC or mass spectrometry .

Q. Advanced: How can researchers address contradictory results in this compound’s mechanism of action across studies?

Contradictions often arise from variability in experimental models or assay conditions. Conduct a comparative analysis:

Re-examine methodologies : Compare cell lines, solvent systems (e.g., DMSO concentration), and endpoint measurements (e.g., IC50 vs. EC50) .

Control for confounding factors : Standardize variables like temperature, incubation time, and buffer composition .

Validate hypotheses : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to confirm findings .
Publish negative results and methodological limitations transparently to contextualize discrepancies .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Prioritize techniques validated for diamidine compounds:

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Stability : Thermal gravimetric analysis (TGA) for decomposition profiles under varying humidity .
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) .
    Report instrument parameters (e.g., column type, flow rate) to enable replication .

Q. Advanced: How should researchers design experiments to investigate this compound’s interactions with biological membranes?

Define objectives : Assess membrane permeability using artificial lipid bilayers or cell-based assays (e.g., Caco-2 monolayers) .

Select controls : Include known membrane disruptors (e.g., Triton X-100) and inert compounds .

Quantify outcomes : Use fluorescence microscopy for localization or surface plasmon resonance (SPR) for binding kinetics .

Address variability : Triplicate experiments with blinded analysis to reduce bias .

Q. Basic: How can researchers ensure the purity and stability of this compound during long-term storage?

  • Storage conditions : Use amber vials at -20°C under inert gas (argon) to prevent oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Documentation : Record batch-specific degradation trends and adjust storage protocols accordingly .

Q. Advanced: What strategies optimize this compound’s bioavailability in preclinical models while minimizing toxicity?

Formulation screening : Test solubility enhancers (e.g., cyclodextrins) and nanoparticle encapsulation .

Dose-ranging studies : Use PK/PD modeling to identify therapeutic windows in rodent models .

Toxicity profiling : Assess hepatic (ALT/AST) and renal (creatinine) biomarkers post-administration .

Iterative refinement : Compare outcomes with structurally similar compounds (e.g., pentamidine) to prioritize modifications .

Q. Basic: How to assess this compound’s antimicrobial activity against resistant strains methodologically?

Strain selection : Use clinically isolated strains with documented resistance profiles (e.g., methicillin-resistant S. aureus) .

Broth microdilution : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays, including cation-adjusted Mueller-Hinton broth .

Resistance induction : Serial passage experiments to evaluate propensity for resistance development .

Q. Advanced: How can computational models complement experimental studies of this compound’s target binding?

Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., trypanothione reductase) .

MD simulations : Analyze binding stability over 100-ns trajectories (GROMACS/AMBER) .

Validate predictions : Compare computational binding energies with experimental ITC (isothermal titration calorimetry) data .

Q. Basic: What are the stability-indicating parameters for this compound in aqueous vs. non-aqueous solvents?

  • Aqueous stability : Monitor pH-dependent hydrolysis via UV-Vis spectroscopy (λ = 280 nm) over 72 hours .
  • Non-aqueous stability : Assess photodegradation in DMSO under UV light (λ = 365 nm) .
  • Degradation products : Identify via LC-MS and compare with reference standards .

Q. Advanced: How to resolve low yield in this compound derivatives during structure-activity relationship (SAR) studies?

Mechanistic analysis : Use DFT calculations to identify rate-limiting steps in synthetic pathways .

Byproduct characterization : Employ GC-MS or MALDI-TOF to trace side reactions .

Optimize catalysts : Screen palladium/ligand systems for cross-coupling efficiency .

Scale-down prototyping : Use microreactors for rapid iteration of reaction conditions .

Properties

CAS No.

57536-05-7

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

octanimidamide

InChI

InChI=1S/C8H18N2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H3,9,10)

InChI Key

DCSZNUYIFQSWQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=N)N

Origin of Product

United States

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